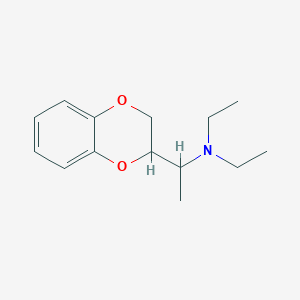

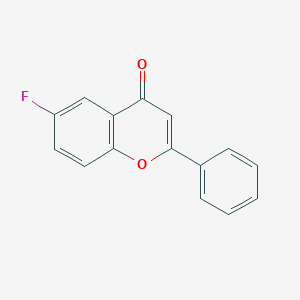

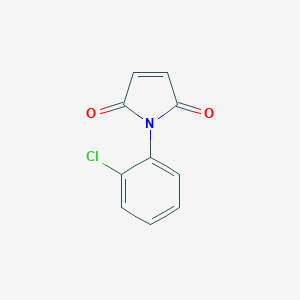

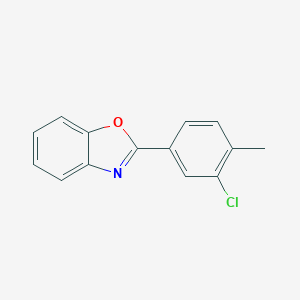

4-(4-氟苯基)-N-苯基-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazole derivatives involves multiple steps, including the reaction of precursor molecules under specific conditions to form the desired thiazole compound. Techniques such as Hantzsch thiazole synthesis are commonly employed, along with characterization through NMR, IR, and mass spectral data to confirm the structure of the synthesized compound (Uwabagira, Sarojini, & Poojary, 2018).

Molecular Structure Analysis

Molecular and electronic structures of thiazole derivatives have been extensively investigated, revealing insights into their conformational flexibility and electronic configurations. Studies often employ X-ray diffraction, Hartree–Fock (HF), and density functional theory (DFT) methods to elucidate their molecular geometries and electronic states, highlighting the significance of non-covalent interactions in determining their molecular structure (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, including condensations and substitutions, to form region-isomeric structures or to introduce different substituents into the thiazole core. These reactions significantly affect their chemical properties, such as reactivity and stability, and can lead to the formation of novel derivatives with unique properties (Mamedov et al., 2009).

科学研究应用

-

Benzyl (4-fluorophenyl)phenylphosphine oxide-modified epoxy resin

- Application Summary : This compound is used to improve the flame retardancy and dielectric properties of epoxy resin .

- Methods of Application : The compound is prepared by curing a mixture of benzyl (4-fluorophenyl)phenylphosphine oxide and diglycidyl ether of bisphenol A with 4,4′-diaminodiphenylsulfone .

- Results : The resulting epoxy resin thermosets achieved a limiting oxygen index of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. The compound also reduced the dielectric constant and dielectric loss factor of the epoxy resin thermosets at different frequencies .

-

Bis (4-fluorophenyl)amine-Substituted Heptazine Acceptor

- Application Summary : This compound is used in the construction of highly efficient deep-blue organic light-emitting diodes (OLEDs) based on exciplex systems .

- Methods of Application : The compound is integrated into a heptazine core, while 1,3-di (9 H -carbazol-9-yl)benzene (mCP) possessing two electron-donating carbazole moieties is chosen as the electron donor .

- Results : An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

-

(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Application Summary : This compound is used in the construction of highly efficient deep-blue organic light-emitting diodes (OLEDs) based on exciplex systems .

- Methods of Application : The compound is synthesized in 90% yield and crystallized by a slow evaporation technique .

- Results : An OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

属性

IUPAC Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVFUSRCVKYALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361639 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

CAS RN |

1427-09-4 |

Source

|

| Record name | 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。